3-(3-Methoxyphenoxy)propylamine

Descripción general

Descripción

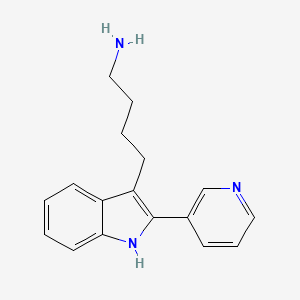

3-(3-Methoxyphenoxy)propylamine, also known as MPPA, is a chemical compound. It has a molecular weight of 181.23 .

Synthesis Analysis

3-Methoxypropylamine (MPA) is one of the promising alternative amines. The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyphenoxy)propylamine is C10H15NO2 .Chemical Reactions Analysis

The reaction mechanism of MPA decomposition was estimated from the present experimental results. At 280 C, the hydrolysis of the ether bond initiates the decomposition, and the subsequent bond cleavage of C-N and/or C-C occurs. At 70 C, hydrogen abstraction by an oxygen molecule is the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction and result in a relatively high yield of propionate .Physical And Chemical Properties Analysis

3-(3-Methoxyphenoxy)propylamine is a solid at room temperature .Aplicaciones Científicas De Investigación

Radiolabelling and Brain Studies

3-(3-Methoxyphenoxy)propylamine derivatives, specifically labelled with carbon-11, were explored for their in vitro and in vivo binding properties in rodent and monkey brains. This research aimed at understanding their potential for PET studies of binding sites on NMDA receptors, which are important in neurological studies (Sasaki et al., 2004).

Organic Synthesis and Chemical Reactions

In a study by Harisha et al. (2015), 3-aryl-2-propenoic acid derivatives, which include compounds related to 3-(3-Methoxyphenoxy)propylamine, were investigated for their reactions with triethylamine. This research contributes to the understanding of complex chemical reactions in organic synthesis (Harisha et al., 2015).

Synthesis of N-alkyl-arylcyclohexylamines

Wallach et al. (2016) conducted a study focusing on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, which include derivatives of 3-(3-Methoxyphenoxy)propylamine. These substances are of interest for their potential applications in forensic and legal contexts (Wallach et al., 2016).

Conformational Analysis in Pharmacology

A study by Grunewald and Creese (1986) examined the low energy conformations of molecules related to 3-(3-Methoxyphenoxy)propylamine, such as nisoxetine. This research aids in understanding how molecular conformation influences pharmacological properties, particularly in terms of neurotransmitter selectivity (Grunewald & Creese, 1986).

Organometallic Chemistry

The research by Dozzi et al. (1980) explored the synthesis of poly(N-alkyliminoalanes) using amines such as 3-methoxy-n-propylamine. These compounds have applications in materials science and organometallic chemistry (Dozzi et al., 1980).

Antibacterial and Modulatory Activity

Figueredo et al. (2020) investigated the pharmacological properties of compounds derived from 3-(3-Methoxyphenoxy)propylamine, assessing their antibacterial and modulatory activities. This study contributes to the search for new antibacterial agents and potential treatments for bacterial resistance (Figueredo et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(3-Methoxyphenoxy)propylamine is a chemical compound that is used to prepare phenoxyalkylamine derivatives It is known that phenoxyalkylamine derivatives can interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 3-(3-Methoxyphenoxy)propylamine is not clearly defined in the available literature. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and activity of the target molecules .

Propiedades

IUPAC Name |

3-(3-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHWRUQUSVISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424580 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenoxy)propylamine | |

CAS RN |

6451-26-9 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)